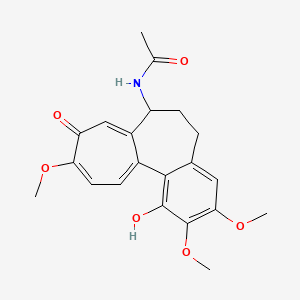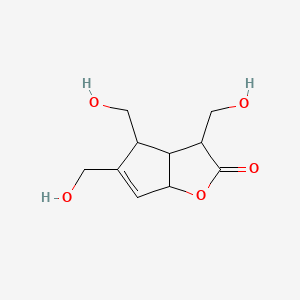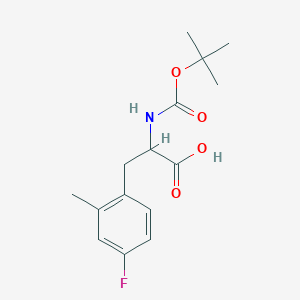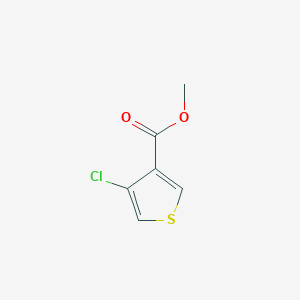
Colchicine, 1-demethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Colchicine, 1-demethyl-, is a derivative of colchicine, a well-known alkaloid extracted from plants such as Colchicum autumnale (autumn crocus) and Gloriosa superba (glory lily). Colchicine and its derivatives have been used for centuries in traditional medicine, primarily for their anti-inflammatory and anti-mitotic properties. Colchicine, 1-demethyl-, retains many of the pharmacological activities of colchicine but with some modifications that may enhance its therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Colchicine, 1-demethyl-, typically involves the regioselective demethylation of colchicine. One common method employs microbial transformation using strains such as Streptomyces griseus ATCC 13273, which can catalyze the demethylation at specific positions on the colchicine molecule . This biotransformation is advantageous due to its high regioselectivity and environmental friendliness compared to traditional chemical methods.
Industrial Production Methods
Industrial production of Colchicine, 1-demethyl-, often involves a combination of chemical and biotechnological approaches. The initial steps may include the extraction of colchicine from plant sources, followed by chemical modifications and microbial transformations to achieve the desired demethylation. The use of biocatalysts such as Bacillus megaterium has been reported to enhance the efficiency and selectivity of the demethylation process .
化学反応の分析
Types of Reactions
Colchicine, 1-demethyl-, undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify specific functional groups, such as ketones or aldehydes, to alcohols.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the chemical reactions of Colchicine, 1-demethyl-, include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired regioselectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific modifications being targeted. For example, oxidation may produce hydroxylated derivatives, while reduction can yield alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological profile.
科学的研究の応用
Colchicine, 1-demethyl-, has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of demethylation on the pharmacological properties of colchicine derivatives.
Biology: The compound is investigated for its effects on cellular processes, particularly its anti-mitotic activity, which can inhibit cell division.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
作用機序
The mechanism of action of Colchicine, 1-demethyl-, involves its interaction with tubulin, a protein that is essential for microtubule formation. By binding to tubulin, the compound disrupts the polymerization of microtubules, leading to the inhibition of cell division. This anti-mitotic activity is the basis for its use in treating conditions such as gout and certain cancers . Additionally, Colchicine, 1-demethyl-, may interfere with the assembly of the inflammasome complex in neutrophils and monocytes, reducing the production of inflammatory cytokines .
類似化合物との比較
Colchicine, 1-demethyl-, is compared with other colchicine derivatives such as:
Colchicine: The parent compound, known for its anti-inflammatory and anti-mitotic properties.
3-demethylcolchicine: Another demethylated derivative with similar pharmacological activities.
Thiocolchicoside: A semi-synthetic derivative with enhanced anti-inflammatory and muscle relaxant properties.
The uniqueness of Colchicine, 1-demethyl-, lies in its specific demethylation pattern, which may confer distinct pharmacological properties and therapeutic advantages over other derivatives.
特性
IUPAC Name |
N-(1-hydroxy-2,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(27-3)21(28-4)20(25)19(12)13-6-8-17(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLDJTYPTSDFND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30966701 |
Source


|
| Record name | N-(1-Hydroxy-2,3,10-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30966701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5232-73-5 |
Source


|
| Record name | N-(1-Hydroxy-2,3,10-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30966701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B15125155.png)
![4-Cyclohexyl-1-[2-[hydroxy-[4-(4-hydroxyphenyl)butyl]phosphoryl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B15125166.png)


![[R-(R*,S*)]-beta-[(1-Phenylethyl)(phenylMethyl)aMino]-4-(phenylMethoxy)-benzenepropanoic Acid Methyl Ester](/img/structure/B15125184.png)
![[4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B15125189.png)


![2,2'-[[2-(Allyloxy)-1,3-phenylene]bis(methylene)]bis(oxirane)](/img/structure/B15125215.png)
![6-Cbz-octahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B15125218.png)
![12-Phenyl-12H-dibenzo[b,h]fluoren-12-ol](/img/structure/B15125222.png)


